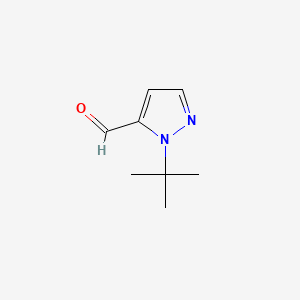

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXSFOWYPJWBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718983 | |

| Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204355-58-7 | |

| Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for producing 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental procedures, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is most effectively achieved through a two-step process. The first step involves the construction of the N-tert-butylated pyrazole core. The subsequent step is the regioselective formylation at the C5 position of the pyrazole ring. Two primary and effective methods for this formylation are presented: the Vilsmeier-Haack reaction and a lithiation-formylation protocol.

The overall synthetic workflow is depicted below:

Experimental Protocols

Step 1: Synthesis of 1-(tert-Butyl)-1H-pyrazole

This procedure details the formation of the pyrazole ring through the condensation of a malondialdehyde equivalent with tert-butylhydrazine.

Reaction Scheme:

Experimental Procedure: [1]

-

To a reaction flask, add 1,1,3,3-tetramethoxypropane (37 g, 226 mmol), tert-butylhydrazine hydrochloride (28 g, 226 mmol), and ethanol (300 mL).

-

To this mixture, add concentrated hydrochloric acid (60 mL, 720 mmol).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 89% | [1] |

| Reaction Time | Overnight | [1] |

| Temperature | Reflux | [1] |

Step 2, Method A: Vilsmeier-Haack Formylation

This method introduces the formyl group at the C5 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.

Reaction Scheme:

Experimental Procedure (General Protocol): [2][3][4]

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 6 equivalents) to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add phosphorus oxychloride (POCl3, 4 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 1-(tert-Butyl)-1H-pyrazole (1 equivalent) to the reaction mixture.

-

Heat the mixture to 120 °C and stir until the starting material is completely consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium carbonate.

-

Extract the product with chloroform or another suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography on silica gel.

Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles:

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 120 | 2 | 55 | [2] |

| General electron-rich aromatics | - | - | Varies | [5] |

Step 2, Method B: Lithiation and Formylation

This alternative method involves the deprotonation of the C5 position of the pyrazole ring using a strong base, followed by quenching with an electrophilic formylating agent.

Reaction Scheme:

Experimental Procedure (General Protocol): [6][7]

-

In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 1-(tert-Butyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at low temperature for a period to ensure complete lithiation (thermodynamic control may require warming to a higher temperature, e.g., 0 °C or room temperature, for a period of time before re-cooling).[7]

-

Cool the mixture back to -78 °C and add anhydrous dimethylformamide (DMF, 1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for a specified time, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualization of Methodologies

The logical workflows for the two formylation methods are detailed below.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and the scale of the reaction. Standard safety precautions should be strictly followed when handling all chemicals, particularly pyrophoric reagents like n-butyllithium and corrosive substances like phosphorus oxychloride.

References

- 1. 1-tert-Butyl-1H-pyrazole CAS#: 15754-60-6 [m.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde (CAS No. 865138-11-0). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 5-position and a carbaldehyde group at the 3-position. The presence of the bulky tert-butyl group can enhance the compound's stability and solubility in organic solvents, while the reactive aldehyde functionality makes it a versatile intermediate for further chemical modifications.[1][2]

Table 1: Quantitative Chemical Data for 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Appearance | Yellow solid | [2] |

| Boiling Point | 285.2 ± 20.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, stored under inert gas | [1][2] |

Spectroscopic Data of Related Pyrazole Derivatives

While specific spectral data for 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is limited, the following data for related tert-butyl pyrazole derivatives can provide valuable insights for characterization.

1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide: [4]

-

¹H NMR (400 MHz, CDCl₃): δ = 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho) ppm.[4]

-

¹³C{¹H} NMR (100 MHz, CDCl₃): δ = 21.9 (2Me), 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 129.0 (4CH, Co), 129.8 (4CH, Cm), 130.9 (Cq, C-5), 135.8 (2Cq, Ci), 145.9 (2Cq, Cp), 160.9 (Cq, C-3) ppm.[4]

-

FT-IR (ATR): 2957, 2901, 2862, 1595 (C=N, C=C), 1363 (asym SO₂), 1170 (sym SO₂) cm⁻¹.[4]

2. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone: [5]

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.6 Hz, 1H), 7.97–7.90 (m, J = 1.9 Hz, 2H), 7.79 (d, J = 0.8 Hz, 1H), 7.68 (t, J = 1.8 Hz, 1H), 6.54–6.49 (m, 1H), 1.36 (s, 18H).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5.[5]

-

IR (neat): 1701 (C=O) cm⁻¹.[5]

Experimental Protocols: Synthesis of Pyrazole Carbaldehydes

A specific experimental protocol for the synthesis of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is not detailed in the available literature. However, a common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[6][7][8][9] The following is a representative protocol adapted from the synthesis of similar pyrazole-4-carbaldehydes.

Representative Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for the specific substrate, 5-tert-butyl-1H-pyrazole.

Materials:

-

5-tert-Butyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the starting pyrazole, 5-tert-butyl-1H-pyrazole (1 equivalent), in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of pyrazole carbaldehydes.

Biological Activities of Pyrazole Derivatives

While specific biological activities of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde have not been extensively reported, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[10][11][12][13][14] Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[10]

-

Anticancer: Certain substituted pyrazoles have shown significant cytotoxicity against various cancer cell lines.[10]

-

Antimicrobial and Antifungal: The pyrazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal activities.[13]

-

Antiviral and Antitubercular: Research has also highlighted the potential of pyrazole derivatives as antiviral and antitubercular agents.[13]

The diverse biological activities of pyrazole derivatives underscore the potential of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde as a valuable building block in the synthesis of novel therapeutic agents. Its reactive aldehyde group allows for the introduction of various pharmacophoric moieties, enabling the exploration of structure-activity relationships and the development of new drug candidates.[2]

References

- 1. 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 14. jchr.org [jchr.org]

An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and its Isomers

A Note on Nomenclature: Initial searches for "1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde" consistently yield data for its isomer, 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . This suggests a likely misnomer in the requested compound name, a common occurrence in chemical literature. This guide will focus on the well-documented and commercially available 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS Number: 865138-11-0) , while acknowledging the potential existence and synthesis pathways for other isomers. This focus ensures the provision of accurate and actionable data for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. Its key identifiers and properties are summarized below.

| Identifier | Value |

| CAS Number | 865138-11-0 |

| IUPAC Name | 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde |

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C=O |

| InChI Key | UPKIRZZYJRVBSJ-UHFFFAOYSA-N |

| Appearance | Yellow solid |

| Storage Conditions | Store at 0-8 °C |

Synthesis and Experimental Protocols

The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrazole Precursor

This protocol provides a general methodology for the formylation of a pyrazole ring, which can be adapted for the synthesis of 5-tert-butyl-1H-pyrazole-3-carbaldehyde, likely starting from 3-tert-butyl-1H-pyrazole.

Materials:

-

3-tert-Butyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Pyrazole: Dissolve the starting pyrazole (e.g., 3-tert-butyl-1H-pyrazole) in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will depend on the substrate and should be monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole carbaldehyde.

Applications in Drug Discovery and Organic Synthesis

5-tert-Butyl-1H-pyrazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its aldehyde functionality provides a reactive handle for various chemical transformations, making it a valuable scaffold in drug discovery programs.

Role as a Synthetic Intermediate

The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The tert-butyl group on this particular molecule can enhance metabolic stability and lipophilicity, properties often desired in drug candidates. The aldehyde group allows for the construction of more complex molecules through reactions such as:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

Oxidation: To form the corresponding carboxylic acid.

-

Formation of Schiff Bases and Hydrazones: Leading to a variety of heterocyclic systems with potential biological activities.

A key application of pyrazole aldehydes is in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyrazole can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a potential synthetic workflow for the development of a kinase inhibitor starting from 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. This represents a common strategy in medicinal chemistry where a core scaffold is elaborated to explore structure-activity relationships.

Caption: Synthetic workflow for a potential kinase inhibitor.

Logical Relationship: The Vilsmeier-Haack Reaction Mechanism

The following diagram outlines the key steps in the Vilsmeier-Haack reaction, the primary method for synthesizing pyrazole carbaldehydes.

Caption: Mechanism of the Vilsmeier-Haack formylation.

This technical guide provides a comprehensive overview of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, from its fundamental identifiers to its synthesis and key applications in modern chemical research. The provided experimental framework and logical diagrams are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this valuable chemical building block.

References

A Technical Guide to the Solubility of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (C₈H₁₂N₂O, Molar Mass: 152.19 g/mol ) is a heterocyclic aldehyde containing a pyrazole core. The presence of a bulky, nonpolar tert-butyl group and a polar carbaldehyde group gives the molecule an amphiphilic character, suggesting variable solubility across different organic solvents. Understanding its solubility is critical for applications in synthetic chemistry, particularly for reaction condition optimization, purification via crystallization, and formulation development in medicinal chemistry. This document outlines the theoretical considerations for its solubility and provides a practical framework for its empirical determination.

Theoretical Solubility Profile

The solubility of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is governed by the "like dissolves like" principle. The molecule's overall polarity is a balance between its constituent functional groups:

-

Pyrazole Ring: Aromatic and contains two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding (as an acceptor).

-

Carbaldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

tert-Butyl Group (-C(CH₃)₃): A large, nonpolar, and lipophilic group that enhances solubility in nonpolar, hydrocarbon-based solvents.

Based on this structure, it is anticipated that 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde will exhibit moderate to good solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and chlorinated solvents (e.g., dichloromethane). Solubility is expected to be lower in highly polar protic solvents (like methanol, due to competition for hydrogen bonding) and very low in nonpolar aliphatic solvents (e.g., hexane), where the polar groups hinder dissolution.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde to demonstrate proper data presentation. This data is for illustrative purposes only and has not been experimentally verified.

| Solvent | Classification | Temperature (°C) | Illustrative Solubility (g/L) |

| Dichloromethane (DCM) | Chlorinated | 25 | > 150 |

| Tetrahydrofuran (THF) | Ether | 25 | 125 |

| Acetone | Ketone | 25 | 110 |

| Ethyl Acetate (EtOAc) | Ester | 25 | 95 |

| Acetonitrile (MeCN) | Nitrile | 25 | 70 |

| Methanol (MeOH) | Polar Protic | 25 | 45 |

| Isopropanol (IPA) | Polar Protic | 25 | 30 |

| Toluene | Aromatic Hydrocarbon | 25 | 25 |

| n-Hexane | Aliphatic Hydrocarbon | 25 | < 5 |

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound in an organic solvent can be reliably determined using the isothermal shake-flask method coupled with gravimetric analysis. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

-

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Vials with screw caps (e.g., 10 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

4.2. Procedure

-

Preparation: Add an excess amount of solid 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a 0.22 µm filter to remove all undissolved solids. Transfer the clear, saturated solution into a pre-weighed (tared) evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

-

Quantification: Weigh the evaporating dish containing the dried solute. The difference between this final weight and the initial tare weight gives the mass of the solute dissolved in the withdrawn volume of solvent.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (mL)) * 1000 mL/L

4.3. Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and all solvents used.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

5.2. Molecular Structure and Solvent Interaction

This diagram conceptualizes the intermolecular forces between 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and different solvent types.

An In-depth Technical Guide on the Stability and Storage of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic intermediate, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. Due to the absence of extensive, publicly available stability studies for this specific molecule, this guide synthesizes information from safety data sheets (SDS) for the compound and its structural analogs, alongside general principles of chemical stability for pyrazole and aldehyde-containing compounds.

Chemical and Physical Properties

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring, which is a common scaffold in medicinal chemistry.[1] The presence of a reactive carbaldehyde group and a bulky tert-butyl substituent influences its physical properties and chemical reactivity.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | Chem-Impex[2] |

| Molecular Weight | 152.2 g/mol | Chem-Impex[2] |

| Appearance | White to Pale Yellow or Yellow Solid/Crystal/Powder | TCI[3], Chem-Impex[2] |

| Boiling Point | ~285.2 °C at 760 mmHg (Predicted) | MySkinRecipes[4] |

| Melting Point | 112 °C | TCI[3] |

Stability Profile and Potential Degradation Pathways

The stability of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is primarily influenced by its aldehyde functional group and the pyrazole core.

-

Oxidation: Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), which can convert the carbaldehyde group to a carboxylic acid. This is a primary degradation pathway to consider.

-

Moisture/Water: The compound is water-reactive.[5] Exposure to moisture can lead to hydration of the aldehyde or other reactions, compromising sample integrity. It is crucial to handle and store it in a dry environment.

-

Light: While specific photostability data is unavailable, compounds with aromatic heterocyclic rings and carbonyl groups can be sensitive to light. Amber vials or storage in the dark is a standard precautionary measure.

-

Thermal Stress: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] High temperatures should be avoided.

The bulky tert-butyl group may offer some steric hindrance, potentially enhancing the stability of the molecule compared to less substituted pyrazoles.[2]

Diagram 1: Potential Oxidative Degradation Pathway

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The following recommendations are compiled from supplier safety data sheets for this compound and its close analogs.

Table 2: Recommended Storage and Handling Summary

| Condition | Recommendation | Rationale & Citation |

| Temperature | Store at 2-8°C. | To minimize thermal degradation and slow down potential side reactions.[2][4][7][8] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To prevent oxidation of the aldehyde group and reaction with atmospheric moisture.[5] |

| Container | Keep container tightly closed in a dry, cool, and well-ventilated place. | Prevents exposure to moisture and air.[3] Use amber vials to protect from light. |

| Incompatibles | Strong oxidizing agents, strong bases, strong reducing agents. | To avoid chemical reactions that would degrade the compound.[6] |

Handling Precautions

For the safety of the researcher and to prevent contamination of the compound, the following handling procedures should be followed:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[3][9]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands and face thoroughly after handling.[3][10] Do not eat, drink, or smoke in the laboratory.[9]

General Experimental Protocol for Stability Assessment

While specific stability studies for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde are not publicly documented, a general workflow can be employed to assess the stability of chemical intermediates.

Objective

To evaluate the stability of a chemical compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials and Equipment

-

Test compound (1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with controlled light exposure (ICH Q1B option)

-

Analytical balance

-

HPLC or GC system with a suitable column and detector (e.g., UV, MS)

-

Vials (clear and amber glass)

-

Inert gas source (Nitrogen or Argon)

Experimental Workflow

-

Initial Characterization (T=0):

-

Perform a complete analysis of a reference sample of the compound.

-

Record appearance (color, physical form).

-

Determine purity using a validated HPLC or GC method.

-

Characterize using spectroscopic methods (e.g., NMR, IR) to confirm identity.

-

-

Sample Preparation:

-

Accurately weigh samples into separate vials for each condition and time point.

-

For testing under inert atmosphere, purge vials with nitrogen or argon before sealing.

-

Prepare samples in both clear and amber vials for photostability testing.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Humidity: Place samples in chambers with controlled relative humidity (e.g., 60% RH, 75% RH).

-

Photostability: Expose samples in clear and amber vials to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points:

-

Pull samples for analysis at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

-

-

Analysis:

-

At each time point, analyze the stressed samples alongside a stored reference standard.

-

Record any changes in physical appearance.

-

Quantify the purity of the compound using the established HPLC/GC method.

-

Identify and quantify any major degradation products if possible.

-

-

Data Evaluation:

-

Plot the purity of the compound as a function of time for each condition.

-

Determine the rate of degradation and identify conditions under which the compound is unstable.

-

Based on the data, establish the recommended storage conditions and potential shelf-life.

-

Diagram 2: Workflow for Chemical Stability Assessment

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde [myskinrecipes.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

starting materials for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process: the initial formation of the 1-tert-butylpyrazole core, followed by its formylation to introduce the aldehyde functionality. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy

The principal route to 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde involves two key transformations:

-

Pyrazole Ring Formation: The synthesis commences with the construction of the 1-tert-butylpyrazole ring. This is achieved through the condensation reaction of a tert-butylhydrazine salt with a malondialdehyde equivalent. A common and effective precursor for malondialdehyde is 1,1,3,3-tetramethoxypropane.

-

Formylation: The subsequent introduction of the aldehyde group at the C5 position of the pyrazole ring is accomplished via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the most widely employed method for this transformation, utilizing a reagent prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Starting Materials and Key Reagents

The successful synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde relies on the following key starting materials and reagents:

| Role | Chemical Name | Molecular Formula | CAS Number |

| Pyrazole Nitrogen Source | tert-Butylhydrazine hydrochloride | C₄H₁₃ClN₂ | 7400-27-3 |

| Pyrazole Carbon Backbone | 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 102-52-3 |

| Formylating Agent | Phosphorus oxychloride | POCl₃ | 10025-87-3 |

| Formylating Agent/Solvent | Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 |

| Base | Sodium Hydroxide | NaOH | 1310-73-2 |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 |

| Solvent | Ethanol | C₂H₅OH | 64-17-5 |

| Acid (for workup) | Hydrochloric Acid | HCl | 7647-01-0 |

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.

Step 1: Synthesis of 1-tert-Butyl-1H-pyrazole

This procedure outlines the formation of the pyrazole ring from tert-butylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).

-

Dissolve the tert-butylhydrazine hydrochloride in water and a suitable alcohol such as ethanol.

-

Add a solution of sodium hydroxide (1.0 eq) in water to the flask to liberate the free tert-butylhydrazine.

-

To this mixture, add 1,1,3,3-tetramethoxypropane (1.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-tert-butyl-1H-pyrazole, which can be purified by distillation or column chromatography.

Step 2: Vilsmeier-Haack Formylation of 1-tert-Butyl-1H-pyrazole

This procedure describes the introduction of the aldehyde group onto the 1-tert-butylpyrazole ring.

Methodology:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (3.0 eq) and cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add 1-tert-butyl-1H-pyrazole (1.0 eq) dropwise.

-

After the addition, heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. Please note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Starting Materials | Key Reagents/Solvents | Reaction Time | Temperature | Yield |

| 1. Pyrazole Formation | tert-Butylhydrazine HCl, 1,1,3,3-Tetramethoxypropane | NaOH, Ethanol, HCl (cat.) | 4-8 h | Reflux (~80-90 °C) | 70-85% |

| 2. Vilsmeier-Haack | 1-tert-Butyl-1H-pyrazole | POCl₃, DMF | 2-6 h | 80-100 °C | 60-75% |

Synthetic Pathway Visualization

The logical workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is illustrated in the following diagram.

Caption: Synthetic route to the target compound.

This guide provides a foundational understanding of the synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. Researchers are encouraged to consult primary literature for further details and to optimize reaction conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this document.

A Theoretical and Computational Scrutiny of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established theoretical frameworks and experimental protocols from research on analogous pyrazole derivatives. The aim is to furnish researchers, scientists, and drug development professionals with a robust guide to understanding the molecular properties, reactivity, and spectroscopic features of this compound through computational chemistry.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The title compound, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, incorporates a bulky tert-butyl group and a reactive carbaldehyde moiety, making it an interesting candidate for theoretical investigation. Computational chemistry offers a powerful lens to elucidate its structural, electronic, and spectroscopic characteristics, thereby guiding synthetic efforts and application-oriented research. This guide will detail the pertinent theoretical calculations, present hypothetical yet representative data in structured tables, and provide standardized experimental protocols for its synthesis and characterization.

Computational Methodology

The primary tool for the theoretical investigation of pyrazole derivatives is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[1][4][5][6][7]

Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs, with molecular visualizations and analysis aided by GaussView.[4][5]

Level of Theory: A common and effective level of theory for optimizing the molecular structure and calculating various properties of pyrazole derivatives is the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p) or cc-pVDZ.[1][4][5]

The logical workflow for a comprehensive theoretical study of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is depicted below.

Caption: A typical workflow for the theoretical analysis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.

Theoretical Data

The following tables summarize hypothetical yet representative quantitative data derived from DFT calculations on 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, based on findings for similar pyrazole structures.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | - | - |

| N2-C3 | 1.33 | - | - |

| C3-C4 | 1.42 | - | - |

| C4-C5 | 1.36 | - | - |

| C5-N1 | 1.38 | - | - |

| C5-C6 (Carbaldehyde) | 1.48 | - | - |

| C6=O7 | 1.21 | - | - |

| N1-C8 (tert-Butyl) | 1.49 | - | - |

| N1-N2-C3 | - | 112.5 | - |

| N2-C3-C4 | - | 105.0 | - |

| C3-C4-C5 | - | 108.5 | - |

| C4-C5-N1 | - | 106.0 | - |

| C5-N1-N2 | - | 108.0 | - |

| C4-C5-C6-O7 | - | - | 180.0 |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -550 | Hartrees |

| Zero-point vibrational energy | 150.5 | kcal/mol |

| Enthalpy | 160.2 | kcal/mol |

| Gibbs Free Energy | 120.8 | kcal/mol |

Table 3: Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3100-3150 | Moderate | C-H stretch (pyrazole ring) |

| 2 | 2950-3000 | Strong | C-H stretch (tert-butyl) |

| 3 | 1700-1720 | Very Strong | C=O stretch (carbaldehyde) |

| 4 | 1580-1600 | Strong | C=N stretch (pyrazole ring) |

| 5 | 1450-1480 | Moderate | C-H bend (tert-butyl) |

| 6 | 1360-1380 | Strong | C-N stretch |

| 7 | 890-920 | Moderate | S-N stretch (if applicable) |

| 8 | 670-690 | Weak | S-C stretch (if applicable) |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

| H (Carbaldehyde) | 9.8 - 10.0 | - |

| H4 (Pyrazole ring) | 7.5 - 7.7 | - |

| H3 (Pyrazole ring) | 8.0 - 8.2 | - |

| CH₃ (tert-Butyl) | 1.6 - 1.8 | 30.0 - 32.0 |

| C5 (Pyrazole ring) | - | 140.0 - 142.0 |

| C3 (Pyrazole ring) | - | 150.0 - 152.0 |

| C4 (Pyrazole ring) | - | 110.0 - 112.0 |

| C (Carbaldehyde) | - | 185.0 - 187.0 |

| C (tert-Butyl quaternary) | - | 60.0 - 62.0 |

Experimental Protocols

Synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

A plausible synthetic route to the title compound is via the Vilsmeier-Haack reaction of a suitable hydrazone.[3]

-

Step 1: Synthesis of tert-Butylhydrazine.

-

tert-Butylhydrazine hydrochloride (1.0 eq) is dissolved in an appropriate solvent (e.g., water or ethanol).

-

A base such as 2 M NaOH (1.0 eq) is added, and the mixture is stirred until a complete solution is formed.[8]

-

-

Step 2: Formation of Hydrazone.

-

The free tert-butylhydrazine is reacted with a suitable precursor like 3-aminocrotononitrile or a related β-keto nitrile.[8]

-

-

Step 3: Vilsmeier-Haack Reaction. [3]

-

The resulting hydrazone is subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

The reaction mixture is typically heated to 70-80 °C for several hours.

-

Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The crude product is purified by column chromatography on silica gel.

-

Characterization

-

FTIR Spectroscopy: The infrared spectrum would be recorded using a standard FTIR spectrometer with an ATR accessory.[9] The presence of a strong absorption band around 1700-1720 cm⁻¹ would confirm the C=O stretch of the carbaldehyde.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃) on a 400 MHz or higher spectrometer.[9] Chemical shifts are reported in ppm relative to an internal standard (TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the exact mass and elemental formula of the synthesized compound.[9]

Molecular Structure and Reactivity

The molecular structure of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, as optimized by DFT calculations, is presented below.

Caption: 2D representation of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The HOMO is likely to be localized on the pyrazole ring, indicating its electron-donating character. The LUMO is expected to be centered on the carbaldehyde group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap of approximately 4.7 eV suggests high electronic stability and relatively low chemical reactivity under normal conditions.[1]

Conclusion

This technical guide outlines a comprehensive theoretical and experimental approach to the study of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. By leveraging DFT calculations, key insights into the molecule's geometry, electronic structure, and spectroscopic properties can be obtained. The provided hypothetical data, based on studies of similar pyrazole derivatives, serves as a valuable benchmark for future computational and experimental investigations. The detailed methodologies offer a practical framework for the synthesis and characterization of this and related compounds, thereby facilitating further research and development in the fields of medicinal chemistry and materials science.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asrjetsjournal.org [asrjetsjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-tert-butyl-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic substitution reactions of 1-tert-butyl-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the underlying mechanisms, regioselectivity, and experimental protocols for key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. All quantitative data is presented in structured tables for comparative analysis, and reaction pathways are illustrated with diagrams.

Introduction: The Pyrazole Core and the Influence of the tert-Butyl Group

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] Electrophilic substitution is a fundamental class of reactions for the functionalization of the pyrazole ring, allowing for the introduction of a wide array of substituents to modulate the biological and physical properties of the molecule.

The substitution pattern of the pyrazole ring is heavily influenced by the substituents present. In the case of 1-substituted pyrazoles, electrophilic attack predominantly occurs at the C-4 position. This regioselectivity is governed by the electronic distribution within the ring and the stability of the cationic intermediate (sigma complex) formed during the reaction. The tert-butyl group at the N-1 position is a bulky, electron-donating alkyl group that further influences the reactivity and selectivity of these reactions.

Mechanism and Regioselectivity of Electrophilic Substitution

The preferential substitution at the C-4 position of 1-substituted pyrazoles can be explained by examining the resonance structures of the carbocationic intermediates formed upon electrophilic attack at each possible carbon atom (C-3, C-4, and C-5).

Attack at the C-4 position results in a more stable intermediate where the positive charge is delocalized over the N-1, C-5, and C-3 atoms without placing a positive charge on the highly electronegative N-2 atom. In contrast, attack at the C-3 or C-5 positions leads to a highly unstable intermediate with a positive charge on the azomethine nitrogen (N-2), which is energetically unfavorable.[2]

Caption: General mechanism of electrophilic substitution at the C-4 position of 1-tert-butyl-pyrazole.

The following diagram illustrates the logical flow for determining the site of electrophilic attack on the 1-tert-butyl-pyrazole ring.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from pyrazole scaffolds are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The core structure, characterized by an azomethine group (-C=N-), is typically formed through the condensation of a primary amine with an aldehyde or ketone. The specific pyrazole aldehyde, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, offers a unique structural motif with a bulky tert-butyl group that can influence the lipophilicity, steric hindrance, and ultimately the biological activity of the resulting Schiff bases.

While the broader class of pyrazole-based Schiff bases is extensively studied, specific literature on the synthesis, characterization, and application of Schiff bases derived directly from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is limited. However, based on established synthetic methodologies for analogous pyrazole aldehydes, detailed protocols and potential applications can be extrapolated. These notes provide a comprehensive guide for the synthesis and potential screening of this novel class of Schiff bases.

I. Synthetic Protocols

The synthesis of Schiff bases from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and various primary amines can be achieved through a straightforward condensation reaction. The general approach involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.[1]

General Experimental Protocol for Schiff Base Synthesis

This protocol is a generalized procedure and may require optimization for specific amine substrates.

Materials:

-

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

-

Substituted primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

In a round-bottom flask, dissolve 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve the desired primary amine (1.0-1.2 eq.) in absolute ethanol.

-

Add the amine solution to the stirred solution of the aldehyde at room temperature.

-

To this mixture, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80°C) with continuous stirring.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Dry the purified Schiff base under vacuum.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Characterization Data:

-

FT-IR: Appearance of a characteristic imine (-C=N) stretching band, typically in the range of 1600-1650 cm⁻¹, and disappearance of the aldehyde C=O and amine N-H stretching bands from the starting materials.

-

¹H NMR: Appearance of a singlet for the azomethine proton (-CH=N), typically in the range of δ 8.0-9.0 ppm.

-

¹³C NMR: Appearance of a signal for the imine carbon, typically in the range of δ 150-165 ppm.

II. Potential Applications and Biological Activities

While specific biological data for Schiff bases derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde are not extensively reported, the broader class of pyrazole-based Schiff bases has demonstrated significant potential in several therapeutic areas. These findings suggest promising avenues for the investigation of this novel subclass.

Antimicrobial Activity

Pyrazole-based Schiff bases are widely recognized for their antibacterial and antifungal properties.[2][3][4] The imine linkage is often crucial for their biological activity, and the nature of the substituents on both the pyrazole and the amine moieties can significantly influence their potency and spectrum of activity.

Potential Screening Targets:

-

Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungal Strains: Candida albicans, Aspergillus niger

The mechanism of action is often attributed to the ability of the Schiff base to chelate with metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and DNA.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrazole-Schiff base conjugates against various cancer cell lines.[5] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of kinases and interaction with DNA.

Potential Cancer Cell Lines for Screening:

-

Human breast cancer (e.g., MCF-7)

-

Human colon cancer (e.g., HCT-116)

-

Human liver cancer (e.g., HepG2)

The bulky tert-butyl group in the target Schiff bases could potentially enhance their lipophilicity, facilitating their transport across cell membranes and potentially leading to improved anticancer activity.

Anti-inflammatory and Antioxidant Activity

Some pyrazole-Schiff base derivatives have been reported to possess anti-inflammatory and antioxidant properties.[5] These activities are often evaluated through in vitro assays that measure the inhibition of inflammatory enzymes or the scavenging of free radicals.

III. Data Presentation

As specific quantitative data for the target compounds are not available in the literature, the following table provides a template for organizing experimental results once the synthesis and biological evaluations are performed.

Table 1: Synthesis and Characterization of Schiff Bases Derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

| Amine Reactant | Product Structure | Reaction Time (h) | Yield (%) | M.p. (°C) | FT-IR (-C=N, cm⁻¹) | ¹H NMR (-CH=N, δ ppm) |

| Aniline | ||||||

| 4-Chloroaniline | ||||||

| 4-Methoxyaniline | ||||||

| 2-Aminophenol |

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| Schiff Base 1 | ||||||

| Schiff Base 2 | ||||||

| Schiff Base 3 | ||||||

| Ciprofloxacin | n/a | n/a | ||||

| Fluconazole | n/a | n/a | n/a | n/a |

IV. Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of Schiff bases derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.

Caption: General workflow for synthesis and biological evaluation.

Potential Mechanism of Antimicrobial Action

The antimicrobial activity of pyrazole-based Schiff bases can be attributed to several mechanisms. One proposed mechanism involves the inhibition of essential microbial enzymes.

Caption: Proposed mechanism of antimicrobial action.

Disclaimer: The protocols and potential applications described herein are based on established knowledge of pyrazole-based Schiff bases. The synthesis and biological activity of Schiff bases derived specifically from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde may require further optimization and investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. ajpp.in [ajpp.in]

- 5. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Pyrazole-Based Ligands from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel pyrazole-based ligands derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The methodologies described herein focus on the formation of iminopyrazole and aminopyrazole ligands through condensation and subsequent reduction reactions. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole moiety. This guide includes comprehensive experimental procedures, tabulated analytical data for representative compounds, and visual workflows to ensure reproducibility and facilitate further research and development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in coordination chemistry. The strategic functionalization of the pyrazole core allows for the fine-tuning of their steric and electronic properties, making them valuable scaffolds in drug design and catalysis. 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is a key starting material that offers a reactive aldehyde group for the construction of a variety of pyrazole-based ligands. The tert-butyl group at the N1 position provides steric bulk and enhances solubility in organic solvents, which can be advantageous in subsequent synthetic manipulations and applications.

This application note details the preparation of two primary classes of ligands from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde:

-

Iminopyrazole Ligands (Schiff Bases): Synthesized via a straightforward condensation reaction with primary amines.

-

Aminopyrazole Ligands: Prepared by the subsequent reduction of the iminopyrazole intermediates.

These synthetic routes are robust, high-yielding, and allow for the introduction of a wide range of substituents, enabling the creation of diverse ligand libraries for screening and optimization in various research and development pipelines.

Synthetic Schemes

The general synthetic pathways for the preparation of iminopyrazole and aminopyrazole ligands from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde are outlined below.

Scheme 1: Synthesis of Iminopyrazole Ligands

A condensation reaction between 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and a primary amine yields the corresponding iminopyrazole (Schiff base) ligand. This reaction is typically carried out in an appropriate solvent with or without a catalyst.

Application Notes and Protocols: The Use of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde as a versatile building block in various multicomponent reactions (MCRs). The strategic placement of the tert-butyl group offers unique solubility and stability properties to the resulting heterocyclic scaffolds, making them attractive for drug discovery and development. This document outlines detailed protocols for key MCRs, presents illustrative quantitative data, and provides visual diagrams of the reaction pathways.

Introduction

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool in modern organic synthesis and medicinal chemistry.[1] These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[1] Pyrazole-containing compounds are of particular interest due to their wide range of biological activities. The use of substituted pyrazole aldehydes, such as 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde, in MCRs allows for the straightforward incorporation of this important pharmacophore into complex molecular architectures.

The tert-butyl group at the N1 position of the pyrazole ring can enhance the lipophilicity of the final products, which may improve their pharmacokinetic properties. Furthermore, this bulky group can influence the stereochemical outcome of the reaction and provide metabolic stability. These notes will explore the application of this aldehyde in Biginelli-type and Ugi-type multicomponent reactions.

Key Applications in Multicomponent Reactions

Synthesis of Pyrazolo[3,4-d]pyrimidines via a Biginelli-Type Reaction

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to produce dihydropyrimidinones or their thio-analogs.[2] By employing 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde, this reaction can be adapted to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives, which are analogues of biologically active compounds.

Illustrative Reaction Scheme:

Caption: Biginelli-type reaction for pyrazolo[3,4-d]pyrimidine synthesis.

Synthesis of α-Acylamino Amide Derivatives via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[3] The use of 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde in this reaction allows for the creation of peptide-like structures bearing a pyrazole moiety, which can be valuable for developing new therapeutic agents.

Illustrative Reaction Scheme:

Caption: Ugi four-component reaction for α-acylamino amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli-Type Synthesis of Ethyl 4-(1-(tert-butyl)-1H-pyrazol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a general procedure for Biginelli reactions.[4]

Materials:

-

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) is prepared in ethanol (10 mL).

-

A catalytic amount of concentrated HCl (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for the Ugi Four-Component Synthesis of 2-Acetamido-N-(tert-butyl)-2-(1-(tert-butyl)-1H-pyrazol-5-yl)-N-phenylacetamide

This protocol is a modification of a standard Ugi reaction procedure.[5]

Materials:

-

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

-

Aniline

-

Acetic Acid

-

tert-Butyl isocyanide

-

Methanol (MeOH)

Procedure:

-

To a solution of 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) in methanol (5 mL), aniline (1.0 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.

-

Acetic acid (1.0 mmol) is then added, followed by tert-butyl isocyanide (1.0 mmol).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Illustrative Quantitative Data

The following table summarizes hypothetical yield data for the synthesis of various derivatives using the protocols described above. This data is for illustrative purposes to demonstrate the potential efficiency of these reactions.

| Reaction Type | Aldehyde | Other Reactants | Product | Illustrative Yield (%) |

| Biginelli-Type | 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Ethyl acetoacetate, Thiourea | Pyrazolo[3,4-d]pyrimidine derivative | 85 |

| Biginelli-Type | 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Methyl acetoacetate, Urea | Pyrazolo[3,4-d]pyrimidinone derivative | 78 |

| Ugi 4-CR | 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Aniline, Acetic Acid, tert-Butyl isocyanide | α-Acylamino amide derivative | 92 |

| Ugi 4-CR | 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Benzylamine, Benzoic Acid, Cyclohexyl isocyanide | α-Acylamino amide derivative | 88 |

Reaction Workflow Diagram

The following diagram illustrates a general workflow for the development and optimization of multicomponent reactions involving 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde.

Caption: General workflow for MCR-based drug discovery.

Conclusion

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is a promising and versatile building block for the synthesis of complex heterocyclic compounds through multicomponent reactions. The protocols and illustrative data provided herein serve as a guide for researchers to explore the potential of this reagent in generating novel molecular scaffolds for drug discovery and other applications. The operational simplicity and efficiency of MCRs, combined with the unique properties imparted by the N-tert-butyl pyrazole moiety, make this a fruitful area for further investigation.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Chemistry Highlights: Multicomponent Reactions [organic-chemistry.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]

Synthesis of Bioactive Pyrazole Derivatives from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrazole derivatives, commencing from the versatile starting material, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The protocols outlined herein focus on established synthetic routes, including the synthesis of pyrazolo[3,4-b]pyridines and pyrazolyl pyrazolines, which are classes of compounds known for their diverse biological activities.

Introduction

Pyrazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The starting material, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, offers a convenient scaffold for the synthesis of a variety of bioactive derivatives. The tert-butyl group can enhance the lipophilicity and metabolic stability of the final compounds, potentially improving their pharmacokinetic profiles.

This guide details two primary synthetic pathways starting from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde:

-

Synthesis of Pyrazolyl Pyrazolines via an initial aldol condensation to form a chalcone-like intermediate (pyrazolylpropenone), followed by a cyclocondensation reaction with a hydrazine derivative.

-

Synthesis of Pyrazolo[3,4-b]pyridines through the Friedländer annulation, which involves the condensation of a 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbaldehyde derivative with a compound containing a reactive α-methylene group.

Data Presentation

Table 1: Synthesis of 1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-ones (Pyrazolylpropenones)

| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 4 | 85 |

| 2 | 4-Chlorophenyl | 5 | 88 |

| 3 | 4-Methoxyphenyl | 4.5 | 92 |

| 4 | 2-Thienyl | 6 | 80 |

Table 2: Synthesis of 1'-(tert-Butyl)-5'-aryl-1-phenyl-4',5'-dihydro-1'H,1H-3,4'-bipyrazoles (Pyrazolyl Pyrazolines)

| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 6 | 78 |

| 2 | 4-Chlorophenyl | 7 | 82 |

| 3 | 4-Methoxyphenyl | 6.5 | 85 |

| 4 | 2-Thienyl | 8 | 75 |

Table 3: Biological Activity of Synthesized Pyrazolyl Pyrazoline Derivatives

| Compound | Aryl Group (Ar) | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anticancer Activity (IC50, µM) vs. MCF-7 |

| 1 | Phenyl | 16 | 25.4 |